molecular formula C3H4F3N3O3S B8045670 2-Azidoethyl trifluoromethanesulfonate

2-Azidoethyl trifluoromethanesulfonate

Cat. No. B8045670
M. Wt: 219.15 g/mol
InChI Key: ICFYJRZEAUCLGH-UHFFFAOYSA-N
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Description

2-Azidoethyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C3H4F3N3O3S and its molecular weight is 219.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azidoethyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidoethyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Lewis Acid Catalysis : Scandium trifluoromethanesulfonate, a related triflate, is a highly active Lewis acid catalyst in acylation of alcohols and esterification of alcohols by carboxylic acids. This suggests triflates' potential in facilitating complex organic reactions (Ishihara et al., 1996).

  • Organic Synthesis : Trifluoromethanesulfonic acid, a core component of triflates, has been extensively used in organic synthesis, especially in electrophilic aromatic substitution reactions, indicating the potential utility of 2-Azidoethyl trifluoromethanesulfonate in similar applications (Kazakova & Vasilyev, 2017).

  • Use in Sulfonation Reactions : The use of sulfonyl azides, which are structurally similar to 2-Azidoethyl trifluoromethanesulfonate, as sulfonyl donors in synthetic chemistry suggests potential applications in the formation of sulfones and related compounds (Zhang et al., 2019).

  • Ionic Liquid Applications : 2-Sulfoethylammonium trifluoromethanesulfonate, a triflate derivative, is used as a proton-conducting ionic liquid in high-temperature PEM fuel cells, indicating that 2-Azidoethyl trifluoromethanesulfonate could find use in similar ionic applications (Wippermann et al., 2016).

  • Fuel Cell Technology : Research on protic ionic liquids such as diethylmethylammonium trifluoromethanesulfonate for use in non-humidified fuel cells suggests potential roles for triflate derivatives in energy technologies (Lee, Yasuda, & Watanabe, 2010).

properties

IUPAC Name

2-azidoethyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N3O3S/c4-3(5,6)13(10,11)12-2-1-8-9-7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFYJRZEAUCLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidoethyl trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.